molecular formula C20H23N5O2 B2504653 1-[2-(4-methoxyphenyl)ethyl]-3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}urea CAS No. 2319638-74-7

1-[2-(4-methoxyphenyl)ethyl]-3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}urea

Cat. No.: B2504653
CAS No.: 2319638-74-7
M. Wt: 365.437
InChI Key: RNSAMKUDMKZXRJ-UHFFFAOYSA-N
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Description

1-[2-(4-methoxyphenyl)ethyl]-3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}urea is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-methoxyphenyl)ethyl]-3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}urea typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include 4-methoxyphenyl ethylamine and 1-methyl-3-(pyridin-2-yl)-1H-pyrazole. These intermediates are then coupled through a series of reactions involving urea derivatives under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-methoxyphenyl)ethyl]-3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Scientific Research Applications

1-[2-(4-methoxyphenyl)ethyl]-3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-methoxyphenyl)ethyl]-3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-hydroxyphenyl)ethyl]-3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}urea
  • 1-[2-(4-chlorophenyl)ethyl]-3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}urea

Uniqueness

1-[2-(4-methoxyphenyl)ethyl]-3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it distinct from its analogs.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-25-16(13-19(24-25)18-5-3-4-11-21-18)14-23-20(26)22-12-10-15-6-8-17(27-2)9-7-15/h3-9,11,13H,10,12,14H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSAMKUDMKZXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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